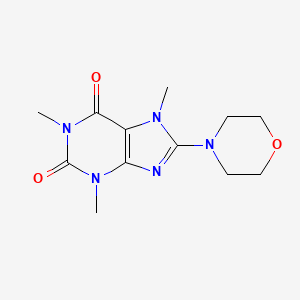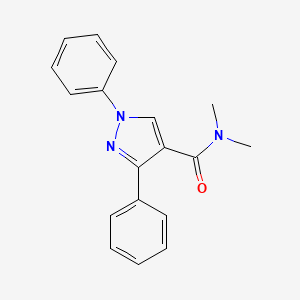
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
The compound (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-chloro-2-methyl-4-phenylquinoline-3-carbaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, and the reaction conditions would be optimized for maximum yield and purity. The product would then be purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit enzymes involved in cell proliferation and survival, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
Uniqueness
The presence of the 3,4-dimethoxyphenyl group in (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds. This substitution can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO3/c1-17-26(23(30)13-9-18-10-14-24(31-2)25(15-18)32-3)27(19-7-5-4-6-8-19)21-16-20(28)11-12-22(21)29-17/h4-16H,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYFXVGPAAVVBB-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B3893379.png)
![(2E)-2-methyl-3-{4-[(1E,3E)-2-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)prop-1-en-1-yl]phenyl}prop-2-enal](/img/structure/B3893390.png)
![1-[4-(2-Fluorobenzoyl)piperazino]-2-phenyl-1-ethanone](/img/structure/B3893397.png)
![5-bromo-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3893406.png)
![(4Z)-2-(4-ethylphenyl)-5-methyl-4-[(3-nitrophenyl)methylidene]pyrazol-3-one](/img/structure/B3893414.png)
![4-[(4Z)-4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3893423.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3893428.png)
![(Z)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B3893434.png)
![5-amino-3-[(Z)-1-cyano-2-(2,5-dimethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3893438.png)
![4-[(4Z)-4-[(4-Methoxy-3-nitrophenyl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B3893447.png)
![(Z)-3-(furan-2-yl)-1-[4-(5-methyltriazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3893475.png)

![3-Benzyl-5-(4,5-dihydro-oxazol-2-yl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B3893489.png)

